Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-benzylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3S2/c1-2-21-17(20)16-13-9-6-10-14(19)15(13)18(23-16)22-11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGLCIVVJISXCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCC(=O)C2=C(S1)SCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381142 | |
| Record name | ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172516-35-7 | |
| Record name | ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution
A preformed thiolate anion reacts with a benzyl halide (e.g., benzyl bromide) in the presence of a base:
Optimized Conditions:
Radical Smiles Rearrangement
Recent advances employ visible light-mediated radical chemistry for C-S bond formation. Jamieson et al. demonstrated that sulfonate esters derived from benzyl thioethers undergo Smiles rearrangement under blue LED irradiation, enabling efficient sulfur transfer. While originally applied to gem-difluoro systems, this method is adaptable to benzylthio derivatives:
Advantages:
Esterification for Carboxylate Functionalization
The ethyl ester group at the 1-position is introduced via Steglich esterification or alkylation of a carboxylic acid intermediate.
Steglich Esterification Protocol:
-
Activate carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC).
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React with ethanol in dichloromethane.
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Purify by column chromatography (SiO₂, hexane/ethyl acetate).
Industrial-Scale Production Optimizations
Large-scale synthesis prioritizes cost efficiency and minimal purification. Key advancements include:
Continuous Flow Reactors
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Residence Time: 20 minutes
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Throughput: 1.2 kg/day
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Purity: >98% (HPLC)
Solvent Recycling Systems
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Toluene and DMF recovered via fractional distillation (90% efficiency).
Alternative Synthetic Routes
Oxidative Chlorination
Oxidation of benzyl thioethers to sulfonyl chlorides using chlorine gas, followed by coupling with fluorinated alcohols, provides an alternative entry to functionalized thiophenes.
One-Pot Tandem Reactions
Combining cyclocondensation and thioetherification in a single vessel reduces processing time by 40%:
Yield: 68%
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has shown that compounds similar to ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate exhibit significant antimicrobial properties. A study by Kumar et al. (2020) demonstrated that derivatives of this compound effectively inhibited bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The presence of the benzylthio group enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
2. Anticancer Properties
This compound has shown promise in anticancer research. In vitro studies indicated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study published in Journal of Medicinal Chemistry (2022) reported that the compound inhibited the proliferation of breast cancer cells by targeting specific oncogenic pathways.
Agricultural Applications
1. Insecticidal Activity
The compound has been evaluated for its insecticidal properties against agricultural pests. A study conducted by Zhang et al. (2023) found that this compound effectively controlled populations of cotton aphids and spider mites when applied as a foliar spray. The mechanism involves disruption of the insect's nervous system, leading to paralysis and death.
2. Herbicidal Properties
In addition to its insecticidal effects, this compound has been tested for herbicidal activity. Research indicates that it inhibits the growth of common weeds by interfering with photosynthetic pathways. A field trial reported a significant reduction in weed biomass when treated with this compound formulations.
Data Summary
| Application Area | Specific Use | Findings/Results | Reference |
|---|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against Staphylococcus aureus and E. coli | Kumar et al., 2020 |
| Anticancer | Induces apoptosis in breast cancer cells | Journal of Medicinal Chemistry, 2022 | |
| Agricultural Science | Insecticide | Controls cotton aphids and spider mites | Zhang et al., 2023 |
| Herbicide | Reduces weed biomass significantly | Field Trial Report |
Mechanism of Action
The mechanism of action of ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Substituent Variations at Position 3 (Thioether Group)
The thioether group at position 3 is a key determinant of receptor affinity and selectivity. Modifications here significantly alter pharmacological profiles:
| Compound Name | Substituent (Position 3) | Molecular Weight | A₁ KB (μM) | A₂ₐ KB (μM) | Selectivity (A₁/A₂ₐ) |
|---|---|---|---|---|---|
| BTH4 (7) | Benzylthio | 346.47 | 1.62 ± 0.73 | 9.19 ± 0.98 | ~5.7-fold (A₁) |
| Ethyl 3-(methylthio)-4-oxo... (15) | Methylthio | 298.43 | ~1.6 | >10 | ~6.3-fold (A₁) |
| Ethyl 3-(ethylthio)-4-oxo... (16) | Ethylthio | 312.45 | ~1.6 | >10 | ~6.3-fold (A₁) |
| Ethyl 3-(butylthio)-4-oxo... (CAS 172516-33-5) | Butylthio | 312.45 | N/A | N/A | N/A |
| Ethyl 3-(allylthio)-4-oxo... (CAS 172516-32-4) | Allylthio | 296.40 | N/A | N/A | N/A |
- Benzylthio (BTH4): The aromatic benzyl group enhances A₁ affinity, likely through π-π interactions with receptor pockets. However, it results in nonselective antagonism .
- Alkylthio (Methyl/Ethyl/Butyl) : Smaller alkyl chains (methyl, ethyl) maintain A₁ potency but reduce A₂ₐ activity, improving A₁ selectivity. Longer chains (butyl) may increase lipophilicity but reduce solubility .
- Allylthio : The unsaturated allyl group (CAS 172516-32-4) introduces steric and electronic effects, though its receptor activity remains uncharacterized. Its lower molecular weight (296.40) and density (1.26 g/cm³) suggest improved bioavailability compared to BTH4 .
Modifications at Position 1 (Ester/Carboxylic Acid)
The ethyl ester at position 1 is optimal for A₁ binding. Hydrolysis to the carboxylic acid (compound 14 ) reduces potency, highlighting the ester's role in hydrophobic interactions .
| Compound Name | Position 1 Substituent | A₁ KB (μM) | A₂ₐ KB (μM) |
|---|---|---|---|
| BTH4 (Ethyl ester) | -COOEt | 1.62 | 9.19 |
| Carboxylic acid (14) | -COOH | >10 | >10 |
Saturated Ring Modifications
- 4-Oxo Group : Essential for receptor binding. Replacement with hydroxyl (e.g., Ethyl 4-hydroxy-3-(methylthio)...; CAS 172516-36-8) reduces affinity due to altered hydrogen-bonding capacity .
- 6,6-Dimethyl Substitution : Derivatives like Ethyl 3-(ethylthio)-6,6-dimethyl-4-oxo... (CAS 172516-43-7) retain activity, suggesting tolerance for steric bulk at this position .
Physicochemical and Pharmacokinetic Properties
| Property | BTH4 (7) | Ethyl 3-(methylthio)... (15) | Ethyl 3-(allylthio)... (CAS 172516-32-4) |
|---|---|---|---|
| Molecular Weight | 346.47 | 298.43 | 296.40 |
| Boiling Point (°C) | Not reported | Not reported | 463.7 (760 mmHg) |
| Density (g/cm³) | Not reported | Not reported | 1.26 |
| LogP (Predicted) | ~3.5 | ~2.8 | ~2.5 |
| Solubility | Low (ester group) | Moderate | Higher (allyl group) |
- Synthetic Accessibility : BTH4 is synthesized via hydrolysis of the ethyl ester in DMF/NaOH , while allylthio derivatives require thiol-ene reactions .
Functional and Behavioral Effects
- BTH4 : At 10 mg/kg, it stimulates locomotor activity in mice but synergizes with A₁ agonists to depress activity under specific conditions, indicating complex receptor modulation .
Biological Activity
Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a benzo[c]thiophene core substituted with a benzylthio group and an ethyl ester functional group. Its molecular formula is .
Mechanisms of Biological Activity
The biological activity of this compound has been primarily attributed to its interactions with various biological targets:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth .
- Antiviral Properties : Some derivatives of similar structures have been evaluated for their antiviral activities. For instance, compounds with similar thiophene moieties have shown efficacy against viral replication pathways, indicating potential for further exploration in antiviral drug development .
Antitumor Activity Evaluation
A study assessed the antiproliferative activity of various synthesized compounds related to this compound. The results indicated that several compounds exhibited significant activity against MCF-7 and HepG2 cell lines. The most active compounds had IC50 values ranging from 23.2 to 49.9 μM (Table 1).
| Compound ID | IC50 (μM) | Cell Line | Activity Level |
|---|---|---|---|
| 4 | 23.2 | MCF-7 | High |
| 24 | 30.5 | HepG2 | High |
| 29 | 45.0 | MCF-7 | Moderate |
| 30 | 49.9 | HepG2 | Moderate |
| Others | >50 | Various | Low |
Mechanistic Insights
The mechanism of action for the antitumor activity involves the activation of apoptotic pathways. In vitro assays demonstrated that the compound could induce caspase activation, leading to programmed cell death in cancer cells . This suggests potential for further development as an anticancer agent.
Q & A
What are the established synthetic routes for Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate, and what critical parameters influence yield?
Answer:
The compound is typically synthesized via multi-step reactions involving cyclocondensation and functionalization. Key steps include:
- Cyclohexanone derivatives as starting materials, reacted with ethyl cyanoacetate and sulfur in methanol under basic conditions (e.g., diethylamine) to form the tetrahydrobenzo[b]thiophene core .
- Thioether formation : Introducing the benzylthio group at the 3-position via nucleophilic substitution or thiol-alkylation. For example, reacting with benzyl bromide in the presence of a base like K₂CO₃ in dry DMF .
- Optimization : Yield (typically 55–85%) depends on reaction time, solvent polarity, and stoichiometric ratios. Refluxing in 1,4-dioxane or toluene with catalytic triethylamine improves regioselectivity .
- Purification : Crystallization from ethanol or 1,4-dioxane is standard, with HPLC (>98% purity) used for analytical validation .
How is structural characterization of this compound performed, and what spectral discrepancies require resolution?
Answer:
- 1H/13C NMR : Assignments focus on the tetrahydrobenzo[c]thiophene scaffold (δ 1.80–2.70 ppm for cyclohexyl protons; δ 166–160 ppm for ester carbonyls) .
- IR : Confirms ester C=O (1650–1700 cm⁻¹) and thioether C-S (600–700 cm⁻¹) .
- LC-HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 362.08) .
- Discrepancies : Ambiguities in NOESY correlations for substituent orientation (e.g., benzylthio vs. ester groups) require X-ray crystallography or DFT calculations .
What initial biological activities have been reported, and how are these assays designed?
Answer:
- Adenosine receptor antagonism : Radioligand binding assays (rat A1/A2a receptors) show micromolar affinity (KB: 1.62 µM for A1, 9.19 µM for A2a). Assays use [³H]DPCPX (A1) and [³H]CGS21680 (A2a) with membrane preparations .
- Functional assays : Inhibition of adenosine agonist-induced adenylyl cyclase activity in rat adipocytes (A1) and PC12 cells (A2a) .
- In vivo activity : Locomotor stimulation in mice (10 mg/kg, i.p.), analyzed via open-field tests .
How can structure-activity relationships (SAR) guide the design of analogs with improved adenosine receptor selectivity?
Answer:
- Thioether substituents : Benzylthio at C3 enhances A2a affinity; bulkier groups (e.g., 1-methylpropyl) improve A1 selectivity (29-fold) .
- Ester vs. acid : Ethyl ester at C1 boosts A1 affinity; carboxyl hydrazides reduce potency .
- Saturated ring modifications : 4-Oxo group is critical; 6,6-dimethyl substitution retains activity .
- Methodology : Docking studies using adenosine receptor homology models (e.g., PDB: 5G53) to predict binding poses .
How can contradictions between receptor binding data and functional assay results be resolved?
Answer:
- Case example : Higher A2a binding affinity (radioligand) vs. weaker functional antagonism (KB: 9.19 µM) may reflect allosteric modulation or assay-specific conditions.
- Approach :
What pharmacophore features align this compound with xanthine-based adenosine antagonists?
Answer:
- Overlap : The tetrahydrobenzothiophenone core mimics xanthine’s planar heterocycle. The 3-benzylthio group aligns with xanthine’s N7 substituent, while the ester corresponds to the uracil C2 position .
- Electrostatic mapping : DFT-derived electrostatic surfaces show similarity in dipole moments (~4.5 D), critical for receptor docking .
- Validation : Competitive binding assays with theophylline demonstrate overlapping binding sites .
What advanced methodologies optimize synthetic routes for scale-up?
Answer:
- DoE (Design of Experiments) : Screen parameters (solvent, catalyst, temperature) to maximize yield. For example, microwave-assisted synthesis reduces reaction time from 5h to 30min .
- Flow chemistry : Continuous processing minimizes intermediate isolation (e.g., in-line purification via scavenger resins) .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for thioether formation .
How are metabolites identified, and what tools predict their bioactivity?
Answer:
- Metabolite profiling : Incubate with liver microsomes (human/rat), followed by LC-HRMS (Exact Mass: 340.0783738) to detect oxidative products (e.g., sulfoxide derivatives) .
- In silico tools : Use GLORY (Global Metabolism Prediction) or MetaSite to predict Phase I/II metabolites .
- Bioactivity screening : Test metabolites in adenosine receptor assays; sulfoxides often retain antagonism but with reduced potency .
How do in vitro and in vivo efficacy results correlate, and what models validate this?
Answer:
- In vitro-in vivo disconnect : Example: 10 mg/kg in vivo locomotor stimulation contrasts with weak A2a functional KB (9.19 µM).
- Validation :
What strategies evaluate cytotoxicity and off-target effects in lead optimization?
Answer:
- Cytotoxicity screening : MTT assays in HEK293 or HepG2 cells (IC50 > 50 µM indicates safety margin) .
- Off-target profiling : Screen against a panel of 50+ kinases (e.g., Eurofins Panlabs) to rule out promiscuity .
- Mechanistic studies : RNA-seq to identify pathways affected (e.g., NF-κB, MAPK) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
